![molecular formula C14H20N2OS B5468505 1-allyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5468505.png)
1-allyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
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Overview
Description
“1-allyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine” is a chemical compound with the molecular formula C14H21N2OS . The compound contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) .
Molecular Structure Analysis
The molecular structure of “this compound” involves an allyl group, which is known for its conjugation – where electrons can be delocalized over three atoms . This is known as the allyl system . The molecular weight of the compound is 265.394 Da .Chemical Reactions Analysis
The allyl group in the compound can participate in various chemical reactions. For instance, the allyl anion can react as a nucleophile, with the electrons it uses being the HOMO electrons . The molecular orbitals will tell us where all of the “chemistry” (reactivity) will occur .properties
IUPAC Name |
(5-ethylthiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-3-7-15-8-10-16(11-9-15)14(17)13-6-5-12(4-2)18-13/h3,5-6H,1,4,7-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOTFZFFGMHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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